2-Thiopseudouridine

描述

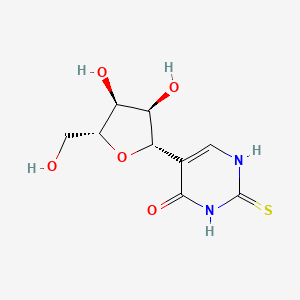

Structure

3D Structure

属性

IUPAC Name |

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHOXEOVAJVODV-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=S)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974864 | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59464-18-5 | |

| Record name | 2-Thiopseudouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059464185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-1-(4-hydroxy-2-sulfanylpyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Thiopseudouridine

Introduction

2-Thiopseudouridine (s²Ψ) is a modified nucleoside, an isomer of 2-thiouridine where the ribose sugar is attached to the C5 position of the 2-thiouracil base via a C-C glycosidic bond, in contrast to the N1-C1' bond found in standard ribonucleosides. This structural distinction, inherited from its parent compound pseudouridine (the "fifth nucleoside"), imparts unique conformational and base-pairing properties. The presence of a sulfur atom at the C2 position further modulates its electronic and steric characteristics, influencing RNA structure, stability, and biological function. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, intended for researchers in chemistry, molecular biology, and drug development.

Core Chemical Properties

The basic chemical identifiers and physical properties of this compound are summarized below. It is important to note that while core identification data is available, specific experimental values for properties like pKa and solubility are not widely reported for this compound itself. Therefore, data from the closely related N-glycosidic isomer, 2-thiouridine, is provided for comparative context.

| Property | Value | Reference |

| IUPAC Name | 5-(β-D-Ribofuranosyl)-2-thiouracil | |

| Synonyms | 2-thio-pseudo-U, 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one | [1] |

| CAS Number | 59464-18-5 | [1] |

| Chemical Formula | C₉H₁₂N₂O₅S | [1] |

| Molecular Weight | 260.27 g/mol | [1] |

| Exact Mass | 260.04700 u | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa (N3-H) | ~8.1 (Estimated based on 2-thiouridine) | |

| Solubility | Likely soluble in DMSO, DMF, and aqueous buffers (based on 4-thiouridine) |

Spectroscopic and Analytical Characteristics

Spectroscopic data for this compound is not extensively published. The following table provides expected values based on analyses of 2-thiouridine and pseudouridine derivatives, which are structurally similar.

| Technique | Observation | Reference |

| UV-Vis Spectroscopy | λmax ≈ 273 nm in H₂O (similar to 2-thiouridine) | |

| ¹H NMR Spectroscopy | Ribose protons (δ 3.5-6.0 ppm), pyrimidine H6 proton. Imino proton (N3-H) expected at low field (δ > 12 ppm). | |

| ¹³C NMR Spectroscopy | Thiocarbonyl (C2) signal expected at low field (δ ≈ 175-190 ppm). | |

| Mass Spectrometry | Isomeric with 2-thiouridine ("mass-silent"). Identification in RNA fragments typically requires chemical derivatization to introduce a mass tag on the pseudouridine base. |

Mass Spectrometry Analysis

The identification of pseudouridine and its derivatives within RNA sequences by mass spectrometry is a non-trivial challenge because the C-C glycosidic bond makes it a "mass-silent" isomer of its corresponding N-glycosidic nucleoside. Consequently, this compound has the same mass as 2-thiouridine. Standard mass spectrometric analysis of RNA fragments will not distinguish between the two.

To overcome this, chemical derivatization methods are employed. Reagents such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-tosylate (CMCT) or acrylonitrile selectively react with the pseudouridine base, adding a specific mass tag (252 Da for CMCT, 53 Da for acrylonitrile). By comparing the mass spectra of RNA fragments before and after derivatization, the presence and location of pseudouridine residues can be determined.

Caption: Workflow for identifying this compound in RNA via mass spectrometry.

Experimental Protocols

Synthesis of Pseudouridine Derivatives (General Protocol)

Objective: To synthesize a protected pseudouridine precursor. This protocol is adapted from methodologies for creating pseudouridine and its derivatives.

Materials:

-

Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

A suitable pyrimidine precursor (e.g., 5-bromo-2,4-bis(trimethylsilyloxy)pyrimidine)

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)

-

Reagents for deprotection (e.g., sodium methoxide in methanol, aqueous ammonia)

-

Silica gel for column chromatography

Methodology:

-

Preparation of the Pyrimidine Base: The uracil precursor is silylated to enhance its solubility and reactivity. For example, uracil is refluxed with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

-

Glycosylation (C-C Bond Formation): The protected ribose derivative and the silylated pyrimidine are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon). The solution is cooled (e.g., to 0°C), and a Lewis acid catalyst (e.g., SnCl₄) is added dropwise. The reaction is stirred and allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to isolate the protected pseudouridine.

-

Deprotection: The protecting groups (e.g., benzoyl groups on the ribose) are removed. This is typically achieved by treatment with a base, such as sodium methoxide in methanol, followed by neutralization.

-

Thionation: The resulting pseudouridine is then subjected to a thionation reaction to convert the C2 carbonyl group to a thiocarbonyl. This can be achieved using reagents like Lawesson's reagent in a suitable solvent like anhydrous dioxane or pyridine. The reaction progress is monitored by TLC or HPLC.

-

Final Purification: The final this compound product is purified, typically by column chromatography or preparative HPLC.

Caption: Generalized workflow for the chemical synthesis of this compound.

Biological Significance and Reactivity

Role in RNA Structure and Function The biological importance of this compound can be inferred from the distinct roles of its constituent modifications: the C-C glycosidic bond of pseudouridine and the 2-thio group of 2-thiouridine.

-

Structural Stabilization: Pseudouridine introduces an additional hydrogen bond donor at the N1 position and enhances base stacking, which can stabilize RNA secondary and tertiary structures. The 2-thio modification is known to further enhance the stability of duplexes, particularly A-U base pairs, by promoting a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. The combination of these features in this compound is expected to confer significant conformational rigidity and thermal stability to RNA structures.

-

Codon Recognition: In transfer RNA (tRNA), 2-thiouridine derivatives are often found at the wobble position (position 34) of the anticodon. The 2-thio modification helps to restrict base pairing, favoring recognition of A over G in the third position of the mRNA codon, thereby ensuring translational fidelity. It is plausible that this compound, if present in a similar context, would serve a comparable role in fine-tuning codon-anticodon interactions.

Chemical Reactivity The primary site of chemical reactivity in this compound, beyond the standard ribose hydroxyl groups, is the C2-thiocarbonyl group. This group is susceptible to:

-

Oxidative Desulfurization: The thiocarbonyl group can be oxidized, leading to the removal of sulfur and its replacement with an oxygen atom, converting the nucleoside back to pseudouridine. This reaction can occur under conditions of oxidative stress.

-

Alkylation: The sulfur atom is a soft nucleophile and can be alkylated by various electrophiles.

-

Phosphoramidite Chemistry: For incorporation into synthetic oligonucleotides, the ribose hydroxyl groups are protected, and a phosphoramidite moiety is added to the 3'-hydroxyl group. Care must be taken during the subsequent oxidation step in solid-phase synthesis, as standard iodine-based oxidants can lead to desulfurization. Milder oxidizing agents, such as tert-butyl hydroperoxide, are often used to preserve the thiocarbonyl group.

References

The Unseen Architect: A Technical Guide to the Discovery and History of 2-Thiopseudouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, the four canonical bases of RNA—adenine, guanine, cytosine, and uracil—form the fundamental alphabet of the genetic code. However, the functional diversity and regulatory complexity of RNA are vastly expanded by a rich tapestry of post-transcriptional modifications. Among these, 2-thiopseudouridine (s²Ψ) represents a fascinating, albeit less-studied, modified nucleoside. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of this compound, drawing upon the wealth of knowledge from its constituent modifications: 2-thiolation and pseudouridylation. While direct research on this compound is nascent, this guide consolidates available information and extrapolates from well-studied analogues to provide a foundational resource for researchers in RNA biology and therapeutic development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the independent discoveries of its parent modifications. Pseudouridine (Ψ), the C-glycosidic isomer of uridine, was the first modified nucleoside to be identified in RNA in the 1950s, earning it the moniker "the fifth nucleoside"[1][2]. Its discovery opened the floodgates to the field of epitranscriptomics. The 2-thio modification of uridine (s²U) was later identified as a critical component of transfer RNA (tRNA), particularly at the wobble position of the anticodon, where it plays a crucial role in the fidelity and efficiency of translation[3][4].

The existence of this compound has been noted in the context of hyper-modified nucleosides in tRNA, particularly in mammalian mitochondria. For instance, 5-taurinomethyl-2-thiouridine (τm⁵s²U) is found at the wobble position of human mitochondrial tRNAs for lysine, glutamic acid, and glutamine, where it is essential for accurate decoding[5]. While the base is a uridine derivative, the principles of its synthesis and function provide a framework for understanding this compound. The direct discovery and characterization of this compound as a distinct molecular entity are not well-documented in a single landmark paper but have emerged from the systematic analysis of tRNA modifications over the past few decades.

Physicochemical Properties and Quantitative Data

The introduction of a sulfur atom at the 2-position and the C-glycosidic linkage of pseudouridine significantly influence the physicochemical properties of the nucleoside. These modifications impact sugar pucker conformation, hydrogen bonding capabilities, and ultimately, the stability of RNA duplexes.

Impact on RNA Duplex Stability

| Modification | Duplex Partner | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tₘ (°C) |

| Uridine (U) | Adenine (A) | -10.0 | -47.7 | -120 | 19.0 |

| 2-Thiouridine (s²U) | Adenine (A) | -10.5 | -45.5 | -113 | 30.7 |

| Uridine (U) | Guanine (G) | - | - | - | - |

| 2-Thiouridine (s²U) | Guanine (G) | Destabilized | - | - | - |

Table 1: Thermodynamic data for the formation of RNA duplexes containing uridine versus 2-thiouridine. The data highlights the stabilizing effect of the 2-thio modification in a U:A base pair. Data is extrapolated from studies on 2-thiouridine as a direct analogue.

Spectroscopic Properties

The thiocarbonyl group at the C2 position introduces unique spectroscopic signatures.

-

UV Spectroscopy: 2-thiouridine exhibits a characteristic shift in its UV absorption spectrum to longer wavelengths compared to uridine. This property is useful for its detection and quantification.

-

NMR Spectroscopy: The 2-thio group influences the chemical shifts of adjacent protons in the nucleobase and the ribose sugar. ¹H NMR studies of 2-thiopyrimidine nucleosides show a preference for the C3'-endo conformation of the sugar pucker, which contributes to the conformational rigidity of the RNA backbone.

While a specific, detailed NMR data table for isolated this compound is not available in the reviewed literature, the expected chemical shifts can be inferred from the analysis of 2-thiouridine and pseudouridine.

Experimental Protocols

Chemical Synthesis of this compound Phosphoramidite (Proposed Pathway)

Proposed Key Steps:

-

Synthesis of Pseudouridine: Start with a protected ribose derivative and a suitable uracil precursor to form the C-glycosidic bond, followed by deprotection to yield pseudouridine.

-

Protection of Ribose Hydroxyls: The 2', 3', and 5' hydroxyl groups of pseudouridine are protected with standard protecting groups (e.g., TBDMS, DMT).

-

Thiolation of the C2 Carbonyl: The protected pseudouridine is then subjected to thiolation. A common reagent for this is Lawesson's reagent or P₄S₁₀ in a suitable solvent like pyridine.

-

Phosphitylation: The 3'-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite building block.

-

Purification: The final product is purified using column chromatography.

This proposed pathway is based on standard methodologies for the synthesis of 2-thiouridine and other modified nucleosides.

Incorporation into Oligonucleotides

Once the this compound phosphoramidite is synthesized, it can be incorporated into RNA oligonucleotides using standard solid-phase phosphoramidite chemistry. A key consideration is the oxidation step. The use of standard iodine/water oxidants can lead to desulfurization. Therefore, a milder oxidizing agent, such as tert-butyl hydroperoxide, is recommended to preserve the thiocarbonyl group.

Biological Significance and Biosynthesis

Role in tRNA Function

The presence of 2-thiouridine derivatives at the wobble position of tRNA is critical for maintaining the fidelity of translation. The 2-thio group restricts the wobble pairing with guanosine, thereby ensuring the correct codon is read. In the context of human mitochondrial tRNAs, the hypermodification τm⁵s²U is essential for preventing translational errors that can lead to mitochondrial diseases. It is highly probable that this compound, when present in tRNA, would serve a similar function in fine-tuning codon recognition and stabilizing the tRNA structure.

Biosynthesis of this compound (Hypothesized Pathway)

A specific biosynthetic pathway for this compound has not been elucidated. However, it is likely a multi-step process involving the sequential action of pseudouridine synthases and 2-thiouridine synthesis enzymes.

Hypothesized Biosynthetic Workflow:

References

- 1. Pseudouridine: Still mysterious, but never a fake (uridine)! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Complete chemical structures of human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Thio-Modifications in Transfer RNA: A Deep Dive into Translational Fidelity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the accuracy and efficiency of protein synthesis. Among these, 2-thio-modifications of uridine, particularly 2-thiouridine (s²U) and its derivatives, located at the wobble position (34) of the anticodon loop, play a critical role in maintaining translational fidelity. This technical guide provides a comprehensive overview of the function of these modifications, with a primary focus on the well-characterized 2-thiouridine and a discussion on the closely related, yet less understood, 2-thiopseudouridine (s²Ψ). We will delve into the structural and thermodynamic contributions of the 2-thio group to codon recognition, summarize key quantitative data, and provide detailed experimental protocols for the study of these modified nucleosides. This document aims to be a valuable resource for researchers in molecular biology, drug discovery, and translational medicine.

Introduction: The Landscape of tRNA Modifications

Transfer RNAs are central players in translation, acting as adaptor molecules that decode the messenger RNA (mRNA) codon sequence into a specific amino acid sequence. To perform this function with high fidelity, tRNAs undergo extensive post-transcriptional modifications. These modifications are critical for tRNA folding, stability, and recognition by aminoacyl-tRNA synthetases and the ribosome.

One of the most crucial locations for modification is the anticodon loop, especially the wobble position (nucleoside 34). Modifications at this position are pivotal in defining the decoding properties of the tRNA, ensuring correct codon-anticodon pairing and preventing frameshift errors. Among the over 100 known tRNA modifications, sulfur-containing nucleosides, or "thionucleosides," are of particular importance. The substitution of an oxygen atom with a sulfur atom at the C2 position of uridine results in 2-thiouridine (s²U), a modification that significantly impacts the biophysical properties of the nucleoside and, consequently, the function of the tRNA.

While 2-thiouridine has been extensively studied, the existence and function of this compound (s²Ψ), a thiolated version of the common tRNA modification pseudouridine (Ψ), is less characterized in scientific literature. This guide will primarily focus on the established roles of 2-thiouridine in translational fidelity and will extrapolate the potential functions and significance of this compound based on the known principles of thio-modifications and pseudouridylation.

The Core Function of 2-Thiouridine (s²U) in Translational Fidelity

The presence of a 2-thio group on uridine at the wobble position has profound implications for the accuracy of translation. Its primary functions include:

-

Enhanced Codon-Anticodon Stability: The 2-thio modification significantly increases the thermodynamic stability of the codon-anticodon interaction, particularly for U:A base pairs. This enhanced stability is crucial for the efficient recognition of cognate codons.[1]

-

Restriction of Wobble Pairing: The C2-sulfur atom of s²U disfavors the formation of non-canonical "wobble" base pairs with guanosine (G) at the third codon position.[2] This steric and electronic constraint forces a more rigid conformation of the anticodon loop, thereby preventing misreading of codons.

-

Prevention of Frameshifting: By ensuring a stable and accurate interaction between the tRNA and the mRNA on the ribosome, s²U modifications help to maintain the correct reading frame during translation. The absence of this modification has been linked to increased rates of frameshift errors.[3]

-

Structural Stabilization of tRNA: The 2-thio group contributes to the overall structural integrity of the tRNA molecule, particularly in thermophilic organisms where it helps to maintain the correct L-shaped tertiary structure at high temperatures.[4]

A Note on this compound (s²Ψ)

While this compound is commercially available as a chemical compound, its natural occurrence in tRNA and its biological function have not been extensively documented in peer-reviewed literature. Pseudouridine (Ψ), the most abundant RNA modification, is known to enhance the structural stability of RNA by providing an additional hydrogen bond donor and improving base stacking.

Based on the known functions of the 2-thio group and pseudouridine, we can hypothesize the potential roles of s²Ψ:

-

Enhanced Structural Rigidity: The combination of the C-glycosidic bond of pseudouridine and the 2-thio modification would likely create a highly rigid nucleoside, further restricting the conformational flexibility of the anticodon loop.

-

Fine-tuning of Codon Recognition: The specific electronic and steric properties of s²Ψ could lead to a unique pattern of codon recognition, potentially further refining the fidelity of translation for specific codons.

Further research, including mass spectrometry-based identification in native tRNA and in vitro translation assays with s²Ψ-modified tRNA, is necessary to elucidate the precise functions of this intriguing modification.

Quantitative Data on 2-Thio-Modification Effects

The impact of 2-thiouridine on the thermodynamics of RNA duplex stability has been quantified. These data are crucial for understanding the molecular basis of its role in enhancing translational fidelity.

| Duplex | Modification | ΔG° (kcal/mol) at 25°C | ΔH° (kcal/mol) | TΔS° (kcal/mol) at 25°C | Reference |

| RNA Duplex with U:A pair | Unmodified Uridine | -10.0 | -47.7 | -37.7 | |

| RNA Duplex with s²U:A pair | 2-Thiouridine | -10.5 | -45.5 | -35.0 | |

| RNA Duplex with U:U mismatch | Unmodified Uridine | -8.18 | -64.3 | -56.12 | |

| RNA Duplex with s²U:U mismatch | 2-Thiouridine | -9.05 | -55.0 | -45.95 |

Table 1: Thermodynamic parameters for the formation of RNA duplexes containing uridine or 2-thiouridine. The data demonstrates that 2-thiolation enhances the stability of both cognate U:A pairs and U:U mismatches.

| Pentamer Duplex | Modification | Melting Temperature (Tm) in °C | Reference |

| Gs²UUUC:GmAmAmAmCm | 2-Thiouridine | 30.7 | |

| GUUUC:GmAmAmAmCm | Unmodified Uridine | 19.0 | |

| Gs⁴UUUC:GmAmAmAmCm | 4-Thiouridine | 14.5 |

Table 2: Melting temperatures (Tm) of pentamer RNA duplexes. The duplex containing 2-thiouridine shows a significantly higher melting temperature, indicating greater stability compared to the unmodified and 4-thiouridine-containing duplexes.

Signaling Pathways and Logical Relationships

The biosynthesis of 2-thiouridine is a complex enzymatic process that is functionally and evolutionarily linked to the ubiquitin-like post-translational modification system.

This pathway illustrates the multi-step process, starting from the activation of sulfur from cysteine, followed by its transfer through a cascade of carrier proteins, and finally its incorporation into the uridine base on the tRNA molecule by a specific modification enzyme.

Experimental Protocols

In Vitro Transcription of tRNA

This protocol allows for the synthesis of unmodified tRNA, which can then be used as a substrate for in vitro modification studies or as a control in functional assays.

Materials:

-

Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.

-

T7 RNA polymerase.

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP).

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 5 mM DTT, 1 mM spermidine).

-

RNase inhibitor.

-

DNase I.

Procedure:

-

Set up the transcription reaction in a final volume of 50 µL:

-

1 µg of linearized DNA template.

-

5 µL of 10x transcription buffer.

-

5 µL of 10 mM rNTP mix.

-

1 µL of RNase inhibitor.

-

2 µL of T7 RNA polymerase.

-

Nuclease-free water to 50 µL.

-

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Purify the transcribed tRNA using phenol:chloroform extraction and ethanol precipitation, or by using a commercial RNA purification kit.

-

Resuspend the purified tRNA in nuclease-free water and quantify its concentration by UV spectrophotometry.

Ribosome Filter Binding Assay

This assay is used to measure the binding affinity of tRNA to the ribosome-mRNA complex.

Materials:

-

Purified 70S ribosomes (or 80S for eukaryotes).

-

mRNA with a codon of interest.

-

Aminoacylated tRNA (cognate and non-cognate), which can be radiolabeled (e.g., with ³²P) for detection.

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂).

-

Nitrocellulose and charged nylon membranes.

-

Vacuum filtration apparatus.

Procedure:

-

Incubate ribosomes with an excess of mRNA in binding buffer at 37°C for 10 minutes to form the ribosome-mRNA complex.

-

Add varying concentrations of the radiolabeled aminoacyl-tRNA to the ribosome-mRNA complexes.

-

Incubate the binding reactions at 37°C for 30 minutes to allow equilibrium to be reached.

-

Filter the reactions through a stacked nitrocellulose and charged nylon membrane under vacuum. The nitrocellulose membrane binds ribosomes and any associated tRNA, while the charged nylon membrane captures unbound tRNA.

-

Wash the filters with cold binding buffer to remove non-specifically bound tRNA.

-

Quantify the radioactivity on both membranes using a scintillation counter or phosphorimager.

-

Calculate the fraction of bound tRNA at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding curve.

Mass Spectrometry for Modified Nucleoside Analysis

Mass spectrometry (MS) is a powerful technique for the identification and quantification of tRNA modifications.

Materials:

-

Purified tRNA sample.

-

Nuclease P1.

-

Bacterial alkaline phosphatase.

-

LC-MS/MS system.

Procedure:

-

Digest the purified tRNA to single nucleosides by incubating with nuclease P1 and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the modified nucleosides based on their specific mass-to-charge (m/z) ratio and fragmentation pattern. For 2-thiouridine, the sulfur atom results in a characteristic mass shift compared to uridine.

-

Quantify the abundance of the modified nucleoside relative to its unmodified counterpart or other canonical nucleosides.

Implications for Drug Development

The critical role of tRNA modifications in translational fidelity makes the enzymes involved in these modification pathways attractive targets for the development of novel therapeutics.

-

Antimicrobials: As the machinery for tRNA modification can differ between bacteria and eukaryotes, targeting bacterial-specific modification enzymes offers a promising strategy for developing new antibiotics with high selectivity.

-

Anticancer Agents: Dysregulation of tRNA modification has been implicated in various cancers. Targeting the enzymes responsible for these modifications could be a novel approach to inhibit the proliferation of cancer cells, which often have a high demand for protein synthesis.

-

Modulation of Protein Expression: The ability to control translational fidelity by targeting tRNA modifications could have applications in the treatment of genetic diseases caused by nonsense or frameshift mutations, potentially by promoting read-through or translational recoding.

Conclusion

2-Thio-modifications of uridine in tRNA are not mere decorations but are fundamental to the accuracy and efficiency of protein synthesis. 2-Thiouridine, through its unique structural and thermodynamic properties, ensures precise codon recognition and maintains the reading frame, thereby safeguarding the integrity of the proteome. While the specific role of this compound remains an open area of investigation, its study holds the potential to reveal even more sophisticated mechanisms of translational control. A deeper understanding of these modifications and the enzymes that install them will continue to provide valuable insights into fundamental biological processes and open new avenues for therapeutic intervention.

References

- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and functions of sulfur modifications in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Influence of 2-Thiopseudouridine on RNA Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of ribonucleic acid (RNA) plays a pivotal role in fine-tuning its structure and function. Among the myriad of known modifications, 2-thiopseudouridine (s²Ψ), a derivative of pseudouridine (Ψ), has garnered significant attention for its profound impact on RNA conformation and stability. This technical guide provides an in-depth analysis of the structural consequences of incorporating s²Ψ into RNA oligonucleotides. It summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual representations of the underlying chemical structures and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of RNA biology, chemical biology, and therapeutic development.

Introduction

RNA molecules are not merely passive carriers of genetic information; they are dynamic entities whose functions are intricately linked to their three-dimensional structures. Post-transcriptional modifications are crucial in expanding the chemical diversity of the four canonical RNA bases, thereby modulating RNA folding, stability, and interactions with other molecules. This compound, a sulfur-containing analog of pseudouridine, is a naturally occurring modification found in various RNA species, including transfer RNA (tRNA). Its presence has been shown to confer specific structural properties to RNA, influencing codon recognition and the overall efficiency and fidelity of translation. Understanding the structural impact of s²Ψ is therefore critical for elucidating the fundamental principles of RNA biology and for the rational design of RNA-based therapeutics and diagnostics.

The Chemical Basis of this compound's Structural Impact

The unique structural properties of this compound stem from the substitution of the oxygen atom at the C2 position of the uracil base with a sulfur atom. This seemingly subtle change has significant electronic and steric consequences.

Chemical Structures

The fundamental difference between uridine, pseudouridine, and this compound lies in the glycosidic bond and the modification at the C2 position.

Quantitative Analysis of Structural Effects

The incorporation of this compound into RNA duplexes leads to measurable changes in their thermodynamic stability and conformational properties.

Thermodynamic Stabilization

The replacement of uridine with this compound generally results in a significant increase in the thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands.

| RNA Duplex Sequence (5'-3') | Modification | Complementary Strand (5'-3') | Tm (°C) | ΔTm (°C) vs. Unmodified | Reference |

| GU UUC | Unmodified | GmAmAmAmCm | 19.0 | - | [1][2] |

| Gs²U UUC | 2-Thiouridine | GmAmAmAmCm | 30.7 | +11.7 | [1][2] |

| Gs⁴U UUC | 4-Thiouridine | GmAmAmAmCm | 14.5 | -4.5 | [1] |

Table 1: Melting temperatures (Tm) of modified and unmodified RNA pentamer duplexes. The data clearly indicates that the 2-thio modification provides substantial stabilization compared to the unmodified and 4-thio-modified counterparts.

Further thermodynamic parameters, including changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide deeper insights into the driving forces behind this stabilization. Isothermal titration calorimetry (ITC) and UV thermal denaturation are common techniques to determine these values.

| Duplex | Modification | ΔG°ITC (kcal/mol) | ΔH°ITC (kcal/mol) | TΔS°ITC (kcal/mol) | Reference |

| U:A pair | Unmodified | -10.0 | -47.7 | -37.7 | |

| s²U:A pair | 2-Thiouridine | -10.5 | -45.5 | -35.0 | |

| U:U mismatch | Unmodified | -7.24 | -9.14 | -1.9 | |

| s²U:U mismatch | 2-Thiouridine | -8.65 | -14.7 | -6.05 |

Table 2: Thermodynamic parameters for RNA duplex formation at 25°C. The stabilization effect of s²U is evident in the more favorable Gibbs free energy. Interestingly, this stabilization is entropic in origin, suggesting that s²U pre-organizes the single-stranded RNA for hybridization.

Conformational Preferences

The enhanced stability conferred by this compound is largely attributed to its strong preference for a C3'-endo sugar pucker conformation. This conformation is characteristic of A-form RNA helices and leads to a more ordered and rigid structure. Molecular dynamics simulations and NMR spectroscopy have shown that the presence of s²U can induce a C3'-endo pucker in neighboring uridine residues as well. This pre-organization of the single-stranded RNA into an A-form geometry reduces the entropic penalty of duplex formation.

Experimental Protocols

The characterization of this compound's structural impact relies on a combination of chemical synthesis and biophysical techniques.

Synthesis of this compound-Modified Oligonucleotides

The synthesis of RNA oligonucleotides containing this compound is typically achieved using automated solid-phase phosphoramidite chemistry.

Key Methodological Considerations:

-

Oxidation: A critical step in the synthesis of thiolated oligonucleotides is the oxidation of the phosphite triester to a phosphate triester. Standard iodine/water/pyridine oxidizing agents can lead to the loss of the sulfur atom from the 2-thiouridine base. Therefore, alternative oxidizing agents such as tert-butyl hydroperoxide are employed to prevent this side reaction.

-

Deprotection: Deprotection of the synthesized oligonucleotide must be carried out under mild basic conditions (e.g., methylamine in ethanol/DMSO) to avoid degradation of the modified base.

UV Thermal Denaturation

UV thermal denaturation is a widely used method to determine the melting temperature (Tm) of nucleic acid duplexes.

The principle behind this technique is that the absorbance of UV light at 260 nm by a nucleic acid solution increases as the duplex denatures into single strands (hyperchromic effect). The Tm is the temperature at the midpoint of this transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for obtaining high-resolution structural information about RNA in solution.

Key NMR Experiments:

-

1D Imino Proton Spectra: The imino protons of uracil and guanine are involved in Watson-Crick base pairing and are protected from exchange with the solvent. Their chemical shifts and line widths provide information about the stability of the duplex.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the RNA.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment is used to measure scalar couplings between protons, which can be used to determine the sugar pucker conformation (C2'-endo vs. C3'-endo).

A study on a pentamer RNA sequence, Gs²UUUC, utilized 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiments to confirm an A-form helical conformation. Imino proton NMR studies also corroborated the stability order of s²U > U > s⁴U, as indicated by proton exchange rates, chemical shift differences, and NH proton linewidths.

Impact on RNA Function and Therapeutic Applications

The structural rigidity and enhanced stability conferred by this compound have significant implications for RNA function. In the context of tRNA, the s²U modification at the wobble position of the anticodon loop is thought to restrict conformational flexibility, thereby ensuring accurate codon recognition.

The unique properties of s²Ψ are also being harnessed for therapeutic applications. For instance, the incorporation of s²Ψ into small interfering RNAs (siRNAs) can enhance their thermal stability and gene-silencing activity. Furthermore, the use of modified nucleosides, including s²Ψ, in messenger RNA (mRNA) vaccines has been a key strategy to increase mRNA stability and reduce its immunogenicity.

Conclusion

This compound exerts a profound and predictable structural impact on RNA conformation. Its inherent preference for a C3'-endo sugar pucker pre-organizes the RNA backbone into an A-form helix, leading to a significant increase in the thermodynamic stability of RNA duplexes. This stabilization is primarily entropic in nature. The ability to chemically synthesize s²Ψ-modified oligonucleotides, coupled with powerful biophysical techniques such as UV thermal denaturation and NMR spectroscopy, has provided a detailed understanding of these effects at the molecular level. This knowledge is not only fundamental to our understanding of RNA biology but also provides a rational basis for the design of next-generation RNA-based therapeutics and biotechnological tools. As research in the epitranscriptome continues to expand, the structural and functional roles of this compound and other modified nucleosides will undoubtedly remain a fertile area of investigation.

References

- 1. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamic Landscape of 2-Thiopseudouridine-Containing RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of RNA nucleosides is a critical mechanism for regulating RNA structure, stability, and function. Among the over 100 known modifications, those involving sulfur, such as 2-thiolation, and isomerization, such as pseudouridylation, are of particular interest due to their significant impact on the biophysical properties of RNA. This technical guide focuses on the thermodynamic stability of RNA containing 2-thiopseudouridine (s²Ψ), a doubly modified nucleoside.

Thermodynamic Stability of 2-Thiouridine (s²U) Containing RNA

The substitution of the oxygen atom at the C2 position of uridine with a sulfur atom to form 2-thiouridine has profound effects on RNA duplex stability. Generally, 2-thiolation is known to stabilize U:A Watson-Crick base pairs while destabilizing U:G wobble pairs.[1][2] This enhanced specificity is crucial for the fidelity of protein translation, where s²U is often found in the anticodon loop of tRNAs.[3][4]

The stabilizing effect of s²U is primarily entropic in origin, which is thought to arise from the preorganization of the single-stranded RNA containing the modification into an A-form helical geometry.[1] This preorganization reduces the entropic penalty of duplex formation.

Quantitative Thermodynamic Data for s²U-Containing RNA Duplexes

The following tables summarize the thermodynamic parameters for RNA duplexes containing s²U in various contexts, as determined by Isothermal Titration Calorimetry (ITC) and UV thermal denaturation experiments.

Table 1: Thermodynamic Parameters of RNA Duplex Formation for s²U:A and U:A Pairs

| Duplex | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Tₘ (°C) |

| 5'-uagcU cc-3' • 3'-aucgA gg-5' | -10.0 | -47.7 | -37.7 | - |

| 5'-uagcs²U cc-3' • 3'-aucgA gg-5' | -10.5 | -45.5 | -35.0 | - |

| 5'-CUGAU GUAG-3' • 3'-GACUA CAUC-5' | -13.5 | -68.0 | -0.203 | 50.8 |

| 5'-CUGAs²U GUAG-3' • 3'-GACUA CAUC-5' | -14.9 | -80.4 | -0.220 | 52.9 |

Data for the first two entries were obtained from ITC experiments at 25°C. Data for the last two entries were derived from Van't Hoff analysis of UV melting curves.

Table 2: Thermodynamic Parameters of RNA Duplex Formation for s²U and U Mismatches

| Duplex | ΔG°₂₅ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Tₘ (°C) |

| 5'-CUGAU GUAG-3' • 3'-GACUU CAUC-5' | -9.5 | -66.2 | -190 | 31.8 |

| 5'-CUGAs²U GUAG-3' • 3'-GACUU CAUC-5' | -11.5 | -74.5 | -211 | 39.5 |

| 5'-CUGAU GUAG-3' • 3'-GACUs²U CAUC-5' | -11.7 | -74.0 | -209 | 40.3 |

| 5'-CUGAs²U GUAG-3' • 3'-GACUs²U CAUC-5' | -12.7 | -73.4 | -203 | 45.4 |

| 5'-uagcU cc-3' • 3'-aucgU gg-5' | -8.18 | -64.3 | - | - |

| 5'-uagcs²U cc-3' • 3'-aucgU gg-5' | -9.05 | -55.0 | - | - |

Data for the first four entries were derived from Van't Hoff analysis of UV melting curves. Data for the last two entries were obtained from ITC experiments at 25°C.

Thermodynamic Stability of Pseudouridine (Ψ) Containing RNA

Pseudouridine (Ψ), an isomer of uridine, is the most abundant modified nucleoside in RNA. It is known to enhance the structural stability of RNA. The presence of an additional hydrogen bond donor in the Hoogsteen edge of the base and improved base stacking interactions contribute to the increased stability of Ψ-containing RNA duplexes.

Quantitative Thermodynamic Data for Ψ-Containing RNA Duplexes

The following table presents the average thermodynamic contributions of internal and terminal Ψ-A pairs compared to U-A pairs.

Table 3: Average Change in Thermodynamic Parameters upon U to Ψ Substitution in A-U Base Pairs

| Position of Ψ | Average ΔΔG°₃₇ (kcal/mol) |

| Internal | -1.7 |

| Terminal | -1.0 |

Data derived from optical melting experiments.

Projected Thermodynamic Stability of this compound (s²Ψ) Containing RNA

Based on the individual contributions of 2-thiolation and pseudouridylation, it is reasonable to hypothesize that the incorporation of this compound into an RNA duplex would have a significant stabilizing effect, likely exceeding that of either modification alone.

-

Enhanced Stacking and Preorganization: The 2-thio modification promotes a C3'-endo sugar pucker, which favors an A-form helical geometry and preorganizes the single strand for duplex formation. Pseudouridine also enhances base stacking. The combination of these effects in s²Ψ would likely lead to a substantial reduction in the entropic penalty of hybridization, resulting in a more favorable free energy of duplex formation.

-

Altered Hydrogen Bonding: While the Watson-Crick face of pseudouridine is identical to uridine, the additional N1-H donor in the major groove can participate in tertiary interactions or form water-mediated contacts, further stabilizing the RNA structure. The impact of the 2-thio group on the hydrogen bonding potential of the pseudouridine base would require further investigation.

-

Pairing Specificity: Given that s²U enhances specificity for adenosine and disfavors pairing with guanosine, it is highly probable that s²Ψ would exhibit similar or even more pronounced base-pairing fidelity.

Experimental Protocols

The thermodynamic data presented in this guide are primarily obtained through UV-monitored thermal denaturation and Isothermal Titration Calorimetry (ITC).

UV-Monitored Thermal Denaturation

This technique measures the change in UV absorbance of an RNA solution as a function of temperature. As the duplex melts into single strands, the absorbance at 260 nm increases (hyperchromicity).

Methodology:

-

Sample Preparation: RNA oligonucleotides are synthesized, purified (e.g., by HPLC), and quantified by UV-Vis spectrophotometry. Complementary strands are mixed in equimolar amounts in a buffer solution (e.g., 1 M NaCl, 20 mmol sodium cacodylate, 0.5 mmol Na₂EDTA, pH 7.0).

-

Melting Experiment: The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1 °C/min) in a spectrophotometer equipped with a thermoprogrammer.

-

Data Analysis: The melting temperature (Tₘ), the temperature at which 50% of the duplex is denatured, is determined from the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) are obtained by fitting the melting curves to a two-state model and by performing a Van't Hoff analysis, where the reciprocal of the Tₘ is plotted against the natural logarithm of the total RNA concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

-

Sample Preparation: The two interacting RNA strands are prepared in identical buffer solutions to minimize heats of dilution. One strand (the titrant) is loaded into a syringe, and the other (the titrate) is placed in the sample cell of the calorimeter.

-

Titration: A series of small, precise injections of the titrant into the sample cell is performed at a constant temperature. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the association constant (Kₐ), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG°) and entropy (ΔS°) are then calculated using the equation: ΔG° = -RTln(Kₐ) = ΔH° - TΔS°.

Ancillary Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information on RNA duplexes in solution. Imino proton NMR can be used to monitor the formation and stability of base pairs.

-

Circular Dichroism (CD) Spectroscopy: Used to confirm the overall conformation of the RNA duplex (typically A-form). CD melts can also monitor the thermal denaturation of RNA.

Conclusion and Future Directions

While direct experimental data on the thermodynamic stability of this compound-containing RNA is currently lacking, the extensive research on 2-thiouridine and pseudouridine provides a strong foundation for predicting its properties. The combined effects of 2-thiolation and pseudouridylation are expected to result in a significant stabilization of RNA duplexes, with enhanced base-pairing specificity.

For researchers and drug development professionals, s²Ψ represents a potentially valuable modification for enhancing the stability and specificity of RNA-based therapeutics, such as siRNAs and antisense oligonucleotides. Future studies should focus on the chemical synthesis of s²Ψ-containing oligonucleotides and their thermodynamic characterization using the experimental protocols detailed in this guide. Such research will be crucial for fully elucidating the thermodynamic landscape of this intriguing modified nucleoside and harnessing its potential for therapeutic applications.

References

- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of modified nucleosides in tRNA: effect of modification of the 2-thiouridine derivative located at the 5'-end of the anticodon of yeast transfer RNA Lys2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biosynthesis of 2-Thiopseudouridine: A Technical Guide for Researchers

November 2025

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis of 2-thiopseudouridine (s²Ψ), a modified nucleoside found in transfer RNA (tRNA). While direct evidence for a dedicated biosynthetic pathway is limited, the current scientific consensus points towards a sequential modification process. This involves the initial isomerization of a uridine (U) to a pseudouridine (Ψ) residue within the tRNA molecule, followed by a subsequent thiolation at the C2 position of the pseudouridine base. This guide details the enzymatic players, reaction mechanisms, quantitative data, and experimental protocols relevant to both the pseudouridylation and 2-thiolation pathways, primarily focusing on the well-characterized systems in Escherichia coli. This document is intended for researchers, scientists, and drug development professionals engaged in the study of RNA modification and its implications.

Introduction

Post-transcriptional modifications of tRNA are crucial for its structural integrity, stability, and function in protein synthesis. This compound is a rare modified nucleoside that combines two distinct modifications: the isomerization of uridine to pseudouridine and the substitution of the oxygen atom at the C2 position with a sulfur atom. These modifications are known to fine-tune the decoding properties of the anticodon loop and stabilize the tRNA structure. This guide will explore the sequential biosynthetic pathway hypothesized for the formation of this compound.

The Sequential Biosynthesis Pathway of this compound

The formation of this compound is proposed to occur in two distinct enzymatic steps:

-

Pseudouridylation: A specific uridine residue within a tRNA molecule is converted to pseudouridine by a pseudouridine synthase (PUS).

-

2-Thiolation: The newly formed pseudouridine is then recognized as a substrate by the 2-thiouridine synthesis machinery, which catalyzes the transfer of a sulfur atom to the C2 position of the base.

Step 1: Pseudouridylation

Pseudouridine is the most abundant RNA modification and is synthesized by the isomerization of uridine residues in a pre-existing RNA chain. This reaction is catalyzed by a family of enzymes known as pseudouridine synthases (PUSs). These enzymes are highly specific for their target uridine residues.

Enzymology of Pseudouridine Synthases

PUS enzymes recognize specific structural motifs in their target RNA and catalyze the cleavage of the N1-C1' glycosidic bond of a uridine, followed by a 180-degree rotation of the uracil base and the formation of a new C5-C1' carbon-carbon bond. This reaction does not require any cofactors.

Step 2: 2-Thiolation in E. coli

The 2-thiolation of uridine (and putatively pseudouridine) at position 34 of tRNA in E. coli is a complex process that involves a sulfur relay system. This system mobilizes sulfur from L-cysteine and transfers it to the target nucleoside. The key protein players are the cysteine desulfurase IscS, the sulfur-carrier proteins TusA, TusB, TusC, TusD, and TusE, and the terminal thiouridylase MnmA.

The Sulfur Relay Cascade

-

Sulfur Mobilization: IscS, a pyridoxal phosphate (PLP)-dependent enzyme, abstracts the sulfur from L-cysteine, forming a persulfide on its active site cysteine residue.

-

Sulfur Transfer to TusA: The persulfide sulfur is then transferred to the conserved cysteine of TusA.

-

Transfer to the TusBCD Complex: TusA delivers the sulfur to the TusBCD complex, where it is accepted by a cysteine residue on the TusD subunit.

-

Transfer to TusE: The sulfur is then relayed from TusD to TusE.

-

Final Transfer to MnmA: TusE transfers the persulfide to a catalytic cysteine residue in MnmA.

-

Thiolation of tRNA: MnmA, an ATP-dependent enzyme, first adenylates the C2 position of the target uridine (or pseudouridine) in the tRNA. This is followed by a nucleophilic attack by the persulfide on MnmA, leading to the formation of 2-thiouridine (or this compound) and the release of AMP.

Quantitative Data

The following table summarizes the available quantitative data for the key enzymes in the 2-thiolation pathway in E. coli. Data for the Tus proteins and MnmA are limited in the literature.

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| IscS | E. coli | L-Cysteine | ~2.7 µM | ~8.5 min-1 |

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzymes, the in vitro reconstitution of the 2-thiolation reaction, and the analysis of the modified nucleosides.

Recombinant Protein Expression and Purification (General Protocol)

The following is a general protocol for the expression and purification of His-tagged Tus proteins and MnmA from E. coli.

Buffers and Reagents:

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.

Procedure:

-

Transform E. coli BL21(DE3) cells with the appropriate expression plasmid.

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with 10-20 column volumes of wash buffer.

-

Elute the protein with 5-10 column volumes of elution buffer.

-

Dialyze the eluted protein against storage buffer.

-

Analyze the purity of the protein by SDS-PAGE.

In Vitro Reconstitution of 2-Thiolation

This protocol describes the in vitro reconstitution of the 2-thiolation of a tRNA substrate.

Reaction Components:

-

Purified IscS (1-2 µM)

-

Purified TusA (5-10 µM)

-

Purified TusBCD complex (1-2 µM)

-

Purified TusE (5-10 µM)

-

Purified MnmA (1-2 µM)

-

tRNA substrate (with or without pseudouridine) (5-10 µM)

-

L-cysteine (1 mM)

-

ATP (1 mM)

-

MgCl₂ (5 mM)

-

DTT (1 mM)

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl

Procedure:

-

Set up the reaction mixture in the specified reaction buffer.

-

Add all protein components except MnmA and the tRNA substrate.

-

Initiate the sulfur relay by adding L-cysteine and incubate for 10-15 minutes at 37°C.

-

Add MnmA, the tRNA substrate, and ATP to start the thiolation reaction.

-

Incubate the reaction for 1-2 hours at 37°C.

-

Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

-

Separate the phases by centrifugation and precipitate the tRNA from the aqueous phase with ethanol. 8

The Isomeric Edge: A Technical Guide to 2-Thiopseudouridine and Pseudouridine in RNA Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of RNA introduce a remarkable layer of complexity to the flow of genetic information, influencing RNA structure, stability, and function in profound ways. Among the more than 170 known RNA modifications, pseudouridine (Ψ), the so-called "fifth nucleoside," has garnered significant attention for its widespread presence and diverse biological roles. This technical guide delves into the fundamental differences between pseudouridine and a rarer, but functionally intriguing, related modification: 2-thiopseudouridine (s²Ψ). Due to the limited direct research on this compound, this document will draw comparative insights from the well-characterized 2-thiouridine (s²U) modification, assuming that the properties of s²Ψ represent a composite of the individual effects of the 2-thio and pseudouridine modifications. We will explore their distinct chemical structures, biosynthetic pathways, and impacts on RNA thermodynamics and function, with a focus on translation. This guide provides structured data, detailed experimental protocols, and visual workflows to empower researchers in the fields of RNA biology and therapeutic development.

Introduction: The Landscape of Uridine Isomers and Thiolated Analogs

Uridine, a fundamental component of RNA, is subject to a variety of post-transcriptional modifications that expand its functional repertoire. Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose via a C-C glycosidic bond instead of the canonical N-C bond[1][2][3][4][5]. This seemingly subtle change has significant consequences for RNA structure and function. The introduction of a sulfur atom at the C2 position of the uracil ring gives rise to 2-thiouridine (s²U), a modification known to fine-tune codon-anticodon interactions in tRNA. The combination of these two modifications, this compound (s²Ψ), represents a unique structural and functional entity within the epitranscriptome.

Core Chemical and Structural Differences

The fundamental differences between pseudouridine and this compound lie in their atomic composition and the resulting electronic and steric properties of the nucleobase.

| Feature | Pseudouridine (Ψ) | This compound (s²Ψ) (inferred from s²U) |

| Chemical Formula | C₉H₁₂N₂O₆ | C₉H₁₂N₂O₅S |

| Molecular Weight | 244.20 g/mol | 260.26 g/mol |

| Glycosidic Bond | C1'-C5 | C1'-C5 |

| Modification at C2 | Carbonyl group (C=O) | Thiocarbonyl group (C=S) |

| Key Structural Feature | C-C glycosidic bond, additional N1-H donor | C-C glycosidic bond, thiocarbonyl at C2 |

| Sugar Pucker Preference | C3'-endo | Predominantly C3'-endo (inferred from s²U) |

| Hydrogen Bonding | Extra N1-H donor for potential H-bonds | Altered H-bonding potential at C2 position |

Biosynthetic Pathways: Distinct Enzymatic Machineries

The synthesis of pseudouridine and 2-thiouridine in RNA are catalyzed by distinct sets of enzymes, highlighting their separate regulatory control within the cell. The biosynthesis of this compound is not well-characterized, but it is plausible that it involves a sequential action of pseudouridine synthases and 2-thiouridine synthesis enzymes.

Biosynthesis of Pseudouridine (Ψ)

Pseudouridine is synthesized by a large family of enzymes called pseudouridine synthases (PUS) . These enzymes recognize specific uridine residues in target RNAs and catalyze the isomerization reaction. There are two main classes of PUS enzymes:

-

RNA-guided PUS (H/ACA box snoRNPs): These complexes use a guide RNA to direct the catalytic subunit (e.g., dyskerin in humans) to the target uridine.

-

Standalone PUS: These enzymes directly recognize the sequence and structural motifs of their target RNAs.

Biosynthesis of 2-Thiouridine (s²U)

The biosynthesis of 2-thiouridine is a more complex, multi-step process that involves sulfur relay systems. In eukaryotes, the key players include the Elongator complex and the URM1 pathway enzymes (Uba4, Urm1, Ncs2/Ncs6).

Impact on RNA Duplex Stability: A Thermodynamic Comparison

Both pseudouridine and 2-thiouridine are known to enhance the thermodynamic stability of RNA duplexes, but through different mechanisms.

| Thermodynamic Parameter | Pseudouridine (Ψ) | 2-Thiouridine (s²U) |

| Effect on Tₘ | Increases Tₘ of RNA duplexes | Significantly increases Tₘ of RNA duplexes |

| ΔG°₃₇ (kcal/mol) | More negative (more stable) than U-A pairs. On average, internal Ψ-A pairs are ~1.7 kcal/mol more stable than U-A pairs. | More negative (more stable) than U-A pairs. Duplex formation is more favorable by ~0.5 kcal/mol for s²U:A compared to U:A. |

| Enthalpic Contribution (ΔH°) | Favorable | Favorable, but the stabilizing effect is primarily entropic |

| Entropic Contribution (ΔS°) | Favorable | The stabilizing effect is largely entropic, likely due to pre-organization of the single-stranded RNA |

| Mechanism of Stabilization | Enhanced base stacking and additional hydrogen bonding opportunities via the N1-H group. | Pre-organization of the single-stranded RNA conformation and increased stacking interactions. The larger, more polarizable sulfur atom contributes to enhanced stacking. |

Functional Consequences in Translation

The modifications at the wobble position of tRNAs are critical for accurate and efficient decoding of mRNA codons. Both pseudouridine and 2-thiouridine play important roles in this process.

| Functional Aspect | Pseudouridine (Ψ) | 2-Thiouridine (s²U) |

| Codon Recognition | Can influence codon recognition and translational fidelity, though the effects are context-dependent. | Restricts wobble pairing, enhancing the specificity for A-ending codons and discriminating against G-ending codons. |

| Translational Fidelity | Can decrease translational fidelity by allowing near-cognate tRNA recognition. The absence of Ψ in the anticodon stem-loop can affect frameshifting and stop codon readthrough in a species-specific manner. | Increases translational fidelity by enforcing Watson-Crick pairing at the wobble position. |

| Translational Efficiency | Can either enhance or impede translation elongation depending on the context. | Generally enhances translational efficiency by promoting stable codon-anticodon pairing. |

| Ribosome Binding | Can affect tRNA binding to the ribosome. | Strengthens the interaction between the tRNA anticodon and the mRNA codon in the ribosomal A-site. |

Experimental Protocols

Chemical Synthesis of Modified RNA Oligonucleotides

Protocol: Solid-Phase Phosphoramidite Synthesis of RNA containing Ψ or s²U

This protocol outlines the general steps for synthesizing RNA oligonucleotides with site-specific incorporation of pseudouridine or 2-thiouridine using an automated DNA/RNA synthesizer.

-

Phosphoramidite Preparation:

-

Obtain commercially available 5'-DMT-2'-O-TBDMS-pseudouridine-3'-CE-phosphoramidite or 5'-DMT-2'-O-TBDMS-2-thiouridine-3'-CE-phosphoramidite.

-

Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M) under an inert atmosphere (e.g., argon).

-

-

Automated Solid-Phase Synthesis:

-

Program the desired RNA sequence into the synthesizer, specifying the position of the modified nucleotide.

-

The synthesis cycle for each nucleotide addition consists of four main steps:

-

Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

-

Coupling: Addition of the next phosphoramidite, activated by an activator (e.g., 5-ethylthiotetrazole), to the free 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine solution). For s²U-containing oligonucleotides, a milder oxidizing agent may be required to prevent sulfur oxidation.

-

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, cleave the oligonucleotide from the solid support (e.g., CPG) and remove the protecting groups from the phosphates and nucleobases. A common reagent for this is a mixture of aqueous ammonia and methylamine (AMA).

-

Remove the 2'-O-TBDMS protecting groups using a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

-

-

Purification:

-

Purify the crude oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).

-

Analysis of Modified RNA

Protocol: Mass Spectrometry Analysis of Pseudouridine and 2-Thiouridine

Mass spectrometry is a powerful tool for identifying and quantifying RNA modifications.

-

RNA Digestion:

-

Digest the purified RNA sample into single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the resulting nucleosides using reversed-phase HPLC.

-

Analyze the eluting nucleosides using a tandem mass spectrometer.

-

For Pseudouridine (Ψ): As Ψ is an isomer of U, it cannot be distinguished by mass alone. Therefore, chemical derivatization (e.g., with CMCT) that specifically reacts with Ψ can be used to introduce a mass tag. Alternatively, collision-induced dissociation (CID) can generate fragment ions that are specific to the C-C glycosidic bond of Ψ.

-

For 2-Thiouridine (s²U): s²U has a distinct mass from U, allowing for its direct detection and quantification based on its unique mass-to-charge ratio.

-

Protocol: NMR Spectroscopy for Structural Analysis

NMR spectroscopy provides detailed structural information about RNA molecules in solution.

-

Sample Preparation:

-

Prepare a concentrated solution of the purified RNA oligonucleotide in an appropriate NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O for observing imino protons).

-

-

NMR Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR spectra (e.g., 1D ¹H, 2D NOESY, 2D TOCSY) on a high-field NMR spectrometer.

-

-

Data Analysis:

-

Assign the proton resonances to specific nucleotides in the RNA sequence.

-

Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) to determine the conformation of the sugar-phosphate backbone, the glycosidic torsion angles, and the overall helical structure of the RNA.

-

The imino proton spectrum can provide direct evidence for base pairing and the local structural environment of Ψ and s²U residues.

-

Signaling Pathways and Functional Workflows

While specific signaling pathways directly regulated by this compound are yet to be elucidated, tRNA modifications, in general, are known to be involved in cellular stress responses and metabolic regulation. For instance, the thiolation of uridine in tRNA is linked to the TOR pathway and amino acid starvation responses.

Experimental Workflow for Functional Analysis of RNA Modifications

Conclusion and Future Directions

Pseudouridine and 2-thiouridine are crucial RNA modifications that fine-tune the structure and function of RNA molecules. While our understanding of pseudouridine's roles is rapidly expanding, the world of this compound remains largely unexplored. The comparative analysis presented in this guide, based on the properties of pseudouridine and 2-thiouridine, provides a foundational framework for researchers venturing into this exciting area. Future studies employing advanced techniques in chemical synthesis, mass spectrometry, and structural biology are needed to directly characterize the properties of this compound and uncover its unique biological functions. Such knowledge will not only deepen our understanding of the epitranscriptome but also pave the way for novel RNA-based therapeutics with precisely engineered properties.

References

- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pseudouridine in RNA: Enzymatic Synthesis Mechanisms and Functional Roles in Molecular Biology [ijeab.com]

- 4. researchgate.net [researchgate.net]

- 5. ijeab.com [ijeab.com]

The Crucial Roles of 2-Thiouridine and Pseudouridine in Ribosome Function: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ribosome, a highly complex molecular machine, is responsible for protein synthesis, a fundamental process in all living organisms.[1] Its function is intricately regulated by a variety of factors, including the chemical modification of its ribosomal RNA (rRNA) and associated transfer RNA (tRNA) molecules.[2] These modifications are critical for the proper folding, stability, and catalytic activity of the ribosome.[3][4] This guide provides a comprehensive technical overview of two distinct and vital RNA modifications: 2-thiouridine (s²U) and pseudouridine (Ψ). It is important to note that while the term "2-thiopseudouridine" may arise from a conflation of these two, it is not a recognized modification in ribosomal biology. We will therefore address each of these pivotal modifications separately, detailing their biosynthesis, functional implications, and the experimental methodologies used to study them.

2-Thiouridine (s²U): Enhancing Translational Efficiency and Fidelity

2-thiouridine is a sulfur-containing nucleoside derived from uridine.[5] Its presence is crucial for the efficiency and accuracy of translation, particularly in specific tRNAs.

Location of 2-Thiouridine

The s²U modification is predominantly found at the wobble position (U34) of the anticodon loop in tRNAs specific for glutamate (tRNAGlu), glutamine (tRNAGln), and lysine (tRNALys). In some thermophilic organisms, a related modification, 2-thioribothymidine (s²T), is found at position 54 in the T-loop of tRNA, where it contributes to the structural stability of the tRNA molecule at high temperatures.

Biosynthesis of 2-Thiouridine

The biosynthesis of s²U is a multi-step enzymatic process that involves the transfer of sulfur from L-cysteine to the uridine base. The pathway varies between organisms.

-

In E. coli , the process is initiated by the cysteine desulfurase IscS, which provides the sulfur. This sulfur is then transferred through a relay system of Tus proteins (TusA, TusBCD complex, TusE) to the tRNA thiouridylase, MnmA. MnmA then catalyzes the final ATP-dependent thiolation of the uridine at the C2 position.

-

In B. subtilis , a more streamlined pathway exists, utilizing a dedicated cysteine desulfurase, YrvO, which directly transfers sulfur to MnmA, bypassing the need for the Tus protein relay system.

-

In Eukaryotes , the 2-thiolation of tRNA in the cytosol is carried out by the Ncs6/Urm1 pathway. This system is mechanistically distinct from the bacterial pathway and involves a thiocarboxylated intermediate, linking it to ubiquitin-like protein modification systems.

Role in Ribosome Function

The primary role of s²U at the wobble position is to ensure translational fidelity and efficiency. The sulfur atom restricts the conformation of the uridine base, promoting the C3'-endo sugar pucker. This pre-structures the anticodon loop for optimal binding to the corresponding codons in the ribosomal A-site.

Key functions include:

-

Stabilizing Codon-Anticodon Pairing: The modification enhances base pairing with A and G in the third codon position, improving the recognition of specific codons.

-

Improving Ribosomal Binding: The stabilized anticodon structure improves the overall binding of the aminoacyl-tRNA to the ribosome.

-

Enhancing Translational Efficiency: By optimizing codon recognition, s²U increases the rate of protein synthesis. Measurements have shown that the s²U modification enhances the binding affinity for glutamine codons (CAA and CAG) and increases the rate of GTP hydrolysis by EF-Tu by fivefold.

-

Preventing Frameshifting: Proper pairing at the wobble position helps maintain the correct reading frame during translation.

Quantitative Data on 2-Thiouridine's Impact

| Parameter | Unmodified tRNA | s²U-Modified tRNA | Fold Change/Effect | Reference |

| Binding Affinity to GlnRS (Kd) | 1.6 µM | 0.16 µM (calculated from 10-fold improvement) | ~10-fold increase | |

| GTP Hydrolysis Rate by EF-Tu | Baseline | 5x Baseline | 5-fold increase | |

| RNA Duplex Melting Temp. (Tm) | 19.0 °C | 30.7 °C | +11.7 °C stabilization | |

| Ribosomal Binding (EFT-dependent) | Normal | Markedly Decreased (when 2-thio group removed) | Essential for efficient binding |

Experimental Protocol: In Vitro 2-Thiouridine Synthesis Assay

This protocol outlines a method to reconstitute the biosynthesis of s²U in vitro, based on the B. subtilis system.

1. Reagents and Materials:

-

Purified YrvO and MnmA proteins.

-

In vitro transcribed tRNA substrate (e.g., tRNAGlu).

-

L-cysteine, ATP, MgCl₂, DTT, pyridoxal-5'-phosphate (PLP).

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

-

RNase inhibitors.

-

Equipment for HPLC and mass spectrometry (LC-MS).

2. Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, assemble the reaction mixture on ice. A typical 50 µL reaction would contain:

-

5 µM YrvO

-

5 µM MnmA

-

10 µM tRNA substrate

-

1 mM L-cysteine

-

2 mM ATP

-

0.1 mM PLP

-

Reaction Buffer to 50 µL

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

RNA Purification: Stop the reaction and purify the tRNA from the reaction mixture using a suitable RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

-

RNA Digestion: Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Analysis: Analyze the resulting nucleoside mixture by HPLC or LC-MS. Compare the chromatogram/mass spectrum to standards for uridine and 2-thiouridine to quantify the conversion efficiency. The presence of a peak corresponding to the mass and retention time of s²U confirms enzymatic activity.

Pseudouridine (Ψ): The Fifth Nucleoside

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification. It is formed by the enzymatic isomerization of uridine, which involves rotating the base 180 degrees and forming a C-glycosidic bond between C5 of the base and C1' of the ribose, instead of the usual N1-C1' bond.

Location of Pseudouridine